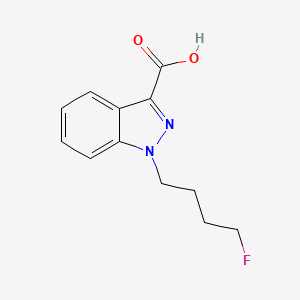

1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid

Overview

Description

“1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid” is a derivative of a synthetic cannabinoid known as 4F-MDMB-BINACA . It is also known as methyl 2- (1- (4-fluorobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate . This compound is part of the synthetic cannabinoid receptor agonists (SCRAs) group .

Synthesis Analysis

The synthesis of this compound has been studied in various contexts. For instance, one study evaluated the metabolism of 4F-MDMB-BINACA using HepG2 liver cells, fungus Cunninghamella elegans, and pooled human liver microsomes . The study found that incubation with these entities yielded several metabolites of 4F-MDMB-BINACA, formed via ester hydrolysis, hydroxylation, carboxylation, dehydrogenation, oxidative defluorination, carbonylation, or reaction combinations .

Molecular Structure Analysis

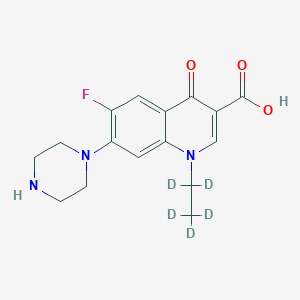

The molecular structure of this compound is complex. The IUPAC name for this compound is methyl 2- (1- (4-fluorobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate . The molecular formula is C19H26FN3O3 .

Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. As mentioned earlier, it can undergo various reactions such as ester hydrolysis, hydroxylation, carboxylation, dehydrogenation, oxidative defluorination, and carbonylation . These reactions were observed during the metabolism of 4F-MDMB-BINACA in different biological systems .

Scientific Research Applications

Forensic Toxicology

4F-MDMB-BINACA: has been studied extensively in forensic toxicology. Researchers have investigated its metabolism using various in-vitro models, including HepG2 liver cells, fungus (Cunninghamella elegans), and pooled human liver microsomes (HLM). These studies have identified several metabolites formed via processes such as ester hydrolysis, hydroxylation, carboxylation, dehydrogenation, and oxidative defluorination. Glucosidation and sulfation were also observed exclusively in the C. elegans model .

Health Impact Assessment

Given that 4F-MDMB-BINACA is known to adversely impact health, researchers have explored its effects on human health. Fatal cases resulting from simultaneous consumption of this compound and ethanol have been reported. Understanding its toxicity and potential risks is crucial for public health and safety .

Designer Drug Analysis

Given its emergence as a designer drug, researchers analyze 4F-MDMB-BINACA in seized samples and collections. Techniques such as liquid chromatography–mass spectrometry (LC-MS) are used to detect and quantify this compound in various matrices .

Future Directions

Mechanism of Action

Target of Action

The primary target of 1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid, also known as 4F-MDMB-BINACA , is the cannabinoid receptor type 1 (CB1) . This receptor is part of the endocannabinoid system in the human body, which plays a role in a variety of physiological processes such as appetite, pain-sensation, mood, and memory.

Mode of Action

4F-MDMB-BINACA is an agonist of the CB1 receptor . This means it binds to this receptor and activates it. The activation of CB1 receptors by 4F-MDMB-BINACA can lead to changes in the perception of pain and other sensations.

Biochemical Pathways

Upon administration, 4F-MDMB-BINACA undergoes various metabolic transformations. These include ester hydrolysis, hydroxylation, carboxylation, dehydrogenation, oxidative defluorination, and carbonylation . These metabolic reactions lead to the formation of various metabolites, which can have different effects on the body.

Pharmacokinetics

It is known that the compound is metabolized in the liver and excreted in urine . The presence of metabolites in urine can be used as a marker for 4F-MDMB-BINACA intake .

Result of Action

The activation of CB1 receptors by 4F-MDMB-BINACA can lead to a variety of effects. These include changes in perception, mood alterations, and potential adverse effects. In some cases, the use of 4F-MDMB-BINACA has been associated with severe adverse effects including psychosis, arrhythmia, hemorrhagic stroke, acute kidney injury, and acute pancreatitis .

Action Environment

The action of 4F-MDMB-BINACA can be influenced by various environmental factors. For instance, the simultaneous consumption of 4F-MDMB-BINACA and ethanol can amplify the toxicity of the compound . Furthermore, the presence of pre-existing disorders, such as cardiovascular disorders and pulmonary disorders, can also influence the effects of 4F-MDMB-BINACA .

properties

IUPAC Name |

1-(4-fluorobutyl)indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2/c13-7-3-4-8-15-10-6-2-1-5-9(10)11(14-15)12(16)17/h1-2,5-6H,3-4,7-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNURCOLPAGUIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CCCCF)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345312 | |

| Record name | 4-Fluoro MDMB-BUTINACA 3-carboxyindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid | |

CAS RN |

2027536-90-7 | |

| Record name | 4-Fluoro MDMB-BUTINACA 3-carboxyindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

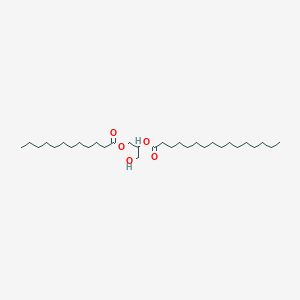

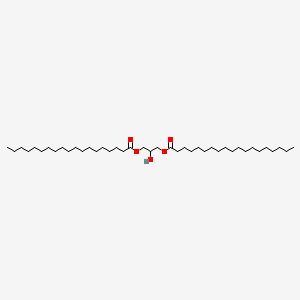

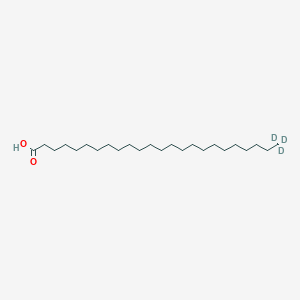

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester](/img/structure/B3026105.png)

![[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B3026112.png)

![(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester](/img/structure/B3026114.png)